molecular formula C9H6N2O2 B2742021 5-Methoxy-1,2-benzoxazole-7-carbonitrile CAS No. 1427375-17-4

5-Methoxy-1,2-benzoxazole-7-carbonitrile

Cat. No.: B2742021
CAS No.: 1427375-17-4
M. Wt: 174.159
InChI Key: WDVXDLIYXCHAJS-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with a methoxy group at the 5-position and a carbonitrile group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2-benzoxazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable nitrile under acidic or basic conditions. The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazole ring .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve multi-step synthesis, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: 5-Methoxy-1,2-benzoxazole-7-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

5-methoxy-1,2-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-12-8-2-6(4-10)9-7(3-8)5-11-13-9/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVXDLIYXCHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C#N)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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